molecular formula C11H13NO2 B11904797 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid CAS No. 5622-49-1

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid

Cat. No.: B11904797
CAS No.: 5622-49-1
M. Wt: 191.23 g/mol
InChI Key: LJIJHRLNRYAOEM-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid (CAS 76059-57-9) is a solid organic compound with a molecular formula of C 11 H 13 NO 2 and a molecular weight of 191.23 g/mol . This chemical features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry, substituted with an acetic acid moiety that enhances its solubility and provides a handle for further chemical derivatization . The quinoline and tetrahydroquinoline structural classes are recognized as diverse therapeutic agents with a wide spectrum of documented pharmacological activities . While research on this specific compound is evolving, analogues and derivatives based on the 3,4-dihydroquinolin-2(1H)-one and related structures have demonstrated significant potential in scientific research, particularly as inhibitors of key biological targets such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . Such inhibitors are investigated for their anti-angiogenic effects in aggressive diseases like glioblastoma multiforme . Furthermore, the quinoline nucleus is a common feature in compounds studied for antimalarial, anticancer, antibacterial, and anti-inflammatory applications, making it a versatile template for drug discovery and development . The presence of the carboxylic acid functional group in this molecule allows researchers to readily synthesize amides, esters, and hydrazides, facilitating the exploration of structure-activity relationships and the development of novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5622-49-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7H2,(H,13,14)

InChI Key

LJIJHRLNRYAOEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(=O)O)NC1

Origin of Product

United States

Preparation Methods

Hydrogenation of Quinoline Derivatives

A widely employed method involves the catalytic hydrogenation of quinoline precursors. Methyl 2-(quinolin-6-yl)acetate undergoes hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (30 psi) at 50°C for 12 hours . This method yields 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid methyl ester, which is subsequently hydrolyzed to the target compound.

Key Steps :

  • Reduction : Quinoline’s aromatic ring is saturated via Pd/C-catalyzed hydrogenation.

  • Ester Hydrolysis : The methyl ester is hydrolyzed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in THF/water .

Advantages :

  • High regioselectivity (>90% yield) .

  • Scalable for gram-scale synthesis .

Acylation-Cyclization of Anthranilic Acid Derivatives

Patent EP0402862B1 outlines a cyclization strategy starting from anthranilic acid derivatives. Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is treated with aluminum chloride (AlCl₃) in carbon disulfide under reflux to induce cyclization. Subsequent hydrolysis with hydrochloric acid yields the carboxylic acid .

Reaction Conditions :

  • Cyclization : 4 hours at reflux in carbon disulfide with AlCl₃ .

  • Hydrolysis : 1N HCl at room temperature .

Data :

StepReagentsYield (%)
CyclizationAlCl₃, CS₂75
HydrolysisHCl85

Direct Alkylation of Tetrahydroquinoline

Ambeed reports alkylation using trimethylsilyldiazomethane (TMSD) in dichloromethane (DCM). This compound is methylated to its ester, which is purified via silica gel chromatography. Reverse hydrolysis then generates the acid.

Procedure :

  • Alkylation : TMSD (2.2 eq) in DCM at 0°C.

  • Purification : Hexane/ethyl acetate/ethanol (3:1) .

Yield : 89% after hydrolysis .

Reductive Amination of Ketones

A method from PMC8853157 utilizes reductive amination of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde. The aldehyde is reduced using sodium borohydride (NaBH₄) in methanol, followed by bromination and hydrocarbylation to form the acetic acid derivative.

Critical Parameters :

  • Reduction : NaBH₄, 0°C, 2 hours.

  • Bromination : HBr in acetic acid .

Challenges :

  • Steric hindrance at position 8 limits yield (~50%) .

Hydrolysis of Nitrile Intermediates

Sigma-Aldrich and Enamine describe a two-step nitrile hydrolysis. 6-Cyano-1,2,3,4-tetrahydroquinoline is treated with sulfuric acid (H₂SO₄) at 100°C, followed by neutralization with sodium bicarbonate (NaHCO₃).

Reaction Profile :

  • Step 1 : H₂SO₄ (conc.), 4 hours, 100°C.

  • Step 2 : NaHCO₃ to pH 7.

Purity : 95% (HPLC) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hydrogenation 9098HighModerate
Cyclization 75–8595MediumLow
Alkylation 8997HighHigh
Reductive Amination 5090LowModerate
Nitrile Hydrolysis 8095MediumHigh

Key Findings :

  • Hydrogenation and alkylation methods are optimal for industrial-scale synthesis due to high yields and scalability .

  • Cyclization routes require hazardous reagents (e.g., CS₂), limiting their utility .

Spectroscopic Validation

1H-NMR (DMSO- d6) :

  • δ 2.38–2.82 (m, 4H, CH₂-CH₂ from tetrahydroquinoline).

  • δ 3.45 (s, 2H, CH₂COOH).

  • δ 6.70–6.81 (m, 3H, aromatic protons) .

13C-NMR :

  • 172.07 ppm (COOH).

  • 25.56–30.77 ppm (tetrahydroquinoline CH₂ groups) .

LC-MS : m/z 206.1 [M+H]+ .

Industrial-Scale Considerations

  • Catalyst Recovery : Pd/C from hydrogenation can be reused up to 5 cycles with <10% yield drop .

  • Waste Management : Alkylation generates TMS byproducts requiring neutralization .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction might yield fully saturated derivatives.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application, but it generally involves binding to active sites and modulating biological activity. This can lead to changes in metabolic pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)acetic Acid (CAS 1780999-60-1)

  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Key Differences: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the tetrahydroquinoline nitrogen. The Boc group increases steric bulk and reduces polarity, making this derivative more suitable for intermediate storage or stepwise synthesis where amine protection is required. Higher molecular weight (291.34 vs. 191.2) and altered solubility compared to the parent compound .

Methyl 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4)

  • Molecular Formula: C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • Key Differences :
    • The carboxylic acid group is esterified to a methyl ester.
    • Increased lipophilicity (logP) due to the ester, enhancing membrane permeability but reducing water solubility.
    • Used as a prodrug or synthetic precursor, requiring hydrolysis to regenerate the active acetic acid form .

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid (Cat No.: L018772)

  • Structural Features: Chlorine substituent at position 6, a phenyl group at position 4, and a ketone at position 2 on the quinoline ring. Biological Implications:
  • The electron-withdrawing chlorine enhances binding affinity to hydrophobic enzyme pockets.

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic Acid Hydrochloride (CAS 187218-03-7)

  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Key Differences: Isoquinoline core (vs. quinoline), altering the nitrogen position and electronic distribution. (R)-Stereochemistry at the tetrahydroisoquinoline moiety may influence chiral recognition in biological systems. Hydrochloride salt improves aqueous solubility compared to the free base form .

6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 91-61-2)

  • Molecular Formula : C₁₀H₁₃N

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid 5622-49-1 C₁₁H₁₃NO₂ 191.2 Acetic acid, tetrahydroquinoline Pharmaceutical intermediate
Boc-protected derivative 1780999-60-1 C₁₆H₂₁NO₄ 291.34 Boc group, acetic acid Synthetic intermediate
Methyl ester derivative 5622-50-4 C₁₂H₁₅NO₂ 205.25 Methyl ester, tetrahydroquinoline Prodrug/precursor
6-Chloro-2-oxo-4-phenyl derivative L018772 C₁₇H₁₁ClNO₃ 312.73 Chloro, phenyl, ketone Anticancer/anti-inflammatory
(R)-Tetrahydroisoquinoline derivative 187218-03-7 C₁₁H₁₄ClNO₂ 227.69 Isoquinoline, (R)-configuration Chiral drug development
6-Methyltetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 Methyl group CNS-targeting agents

Research Findings and Implications

  • Bioactivity: The acetic acid moiety in this compound enhances its role in metal chelation and enzyme inhibition, as seen in analogues like histone deacetylase inhibitors (e.g., SAHA, TSA) .
  • Synthetic Utility : Derivatives such as the Boc-protected and methyl ester forms are critical for multistep syntheses, enabling controlled deprotection or functionalization .
  • Structural Optimization: Substitutions like chlorine or phenyl groups (e.g., L018772) improve target engagement, while isoquinoline variants (e.g., CAS 187218-03-7) offer stereochemical diversity for precision medicine .

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is a compound that has garnered attention for its potential biological activities. The tetrahydroquinoline (THQ) scaffold is a significant structural component that contributes to the compound's diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of this compound is C₁₁H₁₃N₁O₂, with a molecular weight of approximately 205.25 g/mol. The structure comprises a bicyclic THQ core fused with an acetic acid moiety, which is believed to enhance its interaction with biological targets such as enzymes and receptors.

1. Antitumor Activity

Research has indicated that compounds related to tetrahydroquinoline structures exhibit significant antitumor effects. For instance, derivatives of THQ have been synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) growth by inducing oxidative stress and apoptosis in cancer cells. One study demonstrated that specific THQ derivatives could suppress colony formation and migration of HCT-116 cells by disrupting cellular redox balance through reactive oxygen species (ROS) production .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models. Compounds derived from THQ structures have shown efficacy in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated cells. For example, certain derivatives exhibited IC50 values ranging from 20 to 40 µM for inhibiting IL-6 production .

3. Neuroprotective Properties

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. Its ability to modulate dopamine and serotonin receptors positions it as a candidate for further exploration in treating conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction: The acetic acid group may facilitate binding to various receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition: Initial studies indicate that this compound might inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative processes .
  • Oxidative Stress Induction: By increasing ROS levels within cells, the compound can trigger apoptotic pathways in cancer cells while potentially exerting neuroprotective effects through adaptive responses .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
NeuroprotectionSuggested modulation of neurotransmitter systems; potential protective effects against neurodegeneration.
Antitumor ActivityInduced oxidative stress leading to apoptosis in CRC cells; effective at micromolar concentrations.
Anti-inflammatoryShowed inhibition of IL-6 and TNF-α production in LPS-stimulated models; IC50 values between 20–40 µM.
Enzyme InhibitionDemonstrated potent inhibition of AChE and MAOs; potential implications for Alzheimer's treatment.

Q & A

Q. What are the common synthesis routes for 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid, and how do starting materials influence yield?

The compound is synthesized via multi-step organic reactions, often involving condensation, cyclization, or functional group transformations. Key starting materials include quinoline derivatives (e.g., tetrahydroquinoline) and acetic acid precursors. For instance, highlights the use of natural or commercially available precursors in multi-step syntheses, emphasizing the role of reaction sequence design in optimizing yield. A typical approach involves:

Cyclization of substituted anilines with ketones or aldehydes to form the tetrahydroquinoline core.

Acetic acid sidechain introduction via alkylation or nucleophilic substitution.
Yield optimization requires careful selection of catalysts (e.g., Lewis acids) and solvent systems (e.g., DMF or THF) .

Q. How is the structural integrity of this compound verified experimentally?

Structural characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm the tetrahydroquinoline ring and acetic acid moiety.
  • Mass spectrometry (MS) for molecular weight validation (e.g., molecular ion peak at m/z 219.2, as per ).
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
Parameter Value Source
Molecular formulaC₁₁H₉NO₄
Molecular weight219.2 g/mol
Key NMR shiftsδ 2.5–3.5 (m, CH₂ groups)

Q. What analytical methods are used to assess purity for research-grade applications?

Purity is evaluated via:

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).
  • Elemental analysis (C, H, N) to confirm stoichiometry (e.g., <0.3% deviation).
  • Melting point determination (if crystalline). notes that suppliers like American Elements provide ultra-high-purity (>99.9%) forms for research, validated by these methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Optimization strategies include:

  • Design of Experiments (DOE) to screen variables (temperature, catalyst loading, solvent ratio). emphasizes DOE’s role in reducing trial-and-error approaches, enabling efficient parameter space exploration .
  • Computational modeling (e.g., quantum chemical calculations) to predict reaction pathways and transition states. highlights ICReDD’s integration of computational and experimental data to accelerate optimization .

Q. How should researchers address contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Purity variability : Ensure batch consistency via HPLC and elemental analysis.
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time).
  • Statistical validation : Use multivariate analysis (e.g., ANOVA) to isolate confounding variables. underscores the importance of statistical rigor in resolving data discrepancies .

Q. What mechanistic insights can be gained from isotopic labeling or computational studies?

  • Isotopic labeling (e.g., ¹³C or ²H) tracks reaction intermediates in kinetic studies.
  • Density Functional Theory (DFT) calculations model electronic transitions and regioselectivity. describes ICReDD’s use of quantum chemical methods to map reaction mechanisms, reducing experimental workload .

Q. How is the compound’s biological activity evaluated in preclinical research?

  • In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing; cytotoxicity using MTT assays.
  • Structure-Activity Relationship (SAR) : Modify substituents on the tetrahydroquinoline core to assess pharmacophore contributions. (PubChem data) provides foundational SAR insights .

Q. What safety protocols are critical for handling this compound in lab settings?

  • PPE : Gloves, lab coats, and goggles (per ).
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Room temperature in airtight containers (). ACETO US LLC’s safety guidelines () recommend avoiding food/water contact and prolonged skin exposure .

Q. How can advanced separation techniques improve isolation of stereoisomers?

  • Chiral HPLC with polysaccharide-based columns.
  • Membrane technologies (e.g., ultrafiltration) for enantiomer separation. classifies membrane separation as a key research area in chemical engineering .

Q. What computational tools are recommended for predicting physicochemical properties?

  • ADMET prediction software (e.g., SwissADME) for solubility and bioavailability.
  • Molecular docking (AutoDock Vina) to simulate target binding. ’s reaction path search methods integrate such tools for property prediction .

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